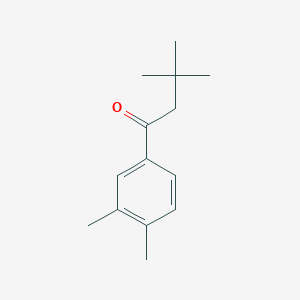

3,3,3',4'-Tetramethylbutyrophenone

Descripción

Contextualization within the Butyrophenone (B1668137) Class of Organic Compounds

3,3,3',4'-Tetramethylbutyrophenone is a derivative of butyrophenone, a class of organic compounds characterized by a core structure featuring a phenyl ring and a butyl chain flanking a ketone. wikipedia.org The foundational compound, 1-phenylbutan-1-one, serves as the template from which a vast array of derivatives is formed through various substitutions. wikipedia.orgnih.gov

Butyrophenones are particularly notable in medicinal chemistry and pharmacology. ontosight.aiontosight.ai Many derivatives have been developed as pharmaceutical agents, especially for treating psychiatric disorders. chemicalbook.com These compounds often exhibit activity as dopamine (B1211576) receptor antagonists, which underlies their application as antipsychotics. ontosight.aichemicalbook.com Prominent examples from this class include Haloperidol (B65202), one of the most widely utilized classical antipsychotic drugs, and Benperidol. wikipedia.orgchemicalbook.com The versatility of the butyrophenone scaffold allows for fine-tuning of its pharmacological profile through structural modifications, making it a subject of enduring research interest. ontosight.ai

Table 1: Properties of Butyrophenone (Parent Compound)

| Property | Value |

|---|---|

| IUPAC Name | 1-Phenylbutan-1-one |

| Molecular Formula | C₁₀H₁₂O |

| Molar Mass | 148.20 g/mol |

| Appearance | Colorless to yellow liquid |

| Melting Point | 12 °C |

| Boiling Point | 229 °C |

Data sourced from various chemical databases. wikipedia.orgnih.gov

Significance of Methylation Patterns in Butyrophenone Molecular Architectures

The substitution of hydrogen atoms with methyl groups—a process known as methylation—profoundly influences a molecule's physicochemical properties and biological activity. In the architecture of butyrophenone derivatives, the number and position of methyl groups can dictate the compound's lipophilicity, metabolic stability, and steric profile, which in turn affects its interaction with biological targets. ontosight.ai

The specific structure of 3,3,3',4'-Tetramethylbutyrophenone presents a unique methylation pattern that distinguishes it from more common derivatives.

3,3,3'-Trimethyl Substitution: The presence of three methyl groups at the C3 position of the butyryl chain effectively creates a tert-butyl group. This bulky structural feature introduces significant steric hindrance around the carbonyl group. This can influence the molecule's conformational flexibility and its ability to fit into the binding pockets of enzymes or receptors.

4'-Methyl Substitution: The methyl group at the C4' position of the phenyl ring alters the electronic properties of the aromatic system. This modification can impact the molecule's reactivity and its binding affinity to target proteins.

Table 2: Analysis of Methylation in 3,3,3',4'-Tetramethylbutyrophenone

| Substitution Site | Structural Feature | Predicted Impact on Molecular Properties |

|---|---|---|

| C3 Position (Butyryl Chain) | tert-Butyl Group (3,3,3-trimethyl) | - Increases steric bulk near the carbonyl group.- Enhances lipophilicity (fat solubility).- May influence metabolic pathways by shielding adjacent sites from enzymatic action. |

Overview of Current Research Trajectories for Tetramethylbutyrophenone Derivatives

While specific research on 3,3,3',4'-Tetramethylbutyrophenone is not widely documented, research on novel butyrophenone derivatives, in general, follows several key trajectories that would be applicable to this compound.

Novel Synthesis Development: A primary focus for any new compound is the development of efficient synthetic routes. Research would likely explore multi-step organic synthesis protocols to construct the unique tetramethyl-substituted backbone, potentially involving Friedel-Crafts acylation or similar reactions to form the ketone, followed by specific alkylation steps. ontosight.ai

Pharmacological and Biological Screening: Given the pharmacological pedigree of the butyrophenone class, a major research avenue would be the investigation of the biological activity of 3,3,3',4'-Tetramethylbutyrophenone. ontosight.aiontosight.ai Its distinct substitution pattern could lead to novel structure-activity relationships, potentially yielding compounds with unique selectivity for dopamine receptor subtypes or even entirely different biological targets.

Application as a Chemical Intermediate: Beyond direct applications, novel butyrophenone structures serve as valuable intermediates or building blocks in the synthesis of more complex molecules. ontosight.ai The specific reactivity endowed by the tetramethyl substitution pattern could be leveraged in materials science or for the creation of sophisticated chemical probes and lead compounds in drug discovery programs. ontosight.aichemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-12(8-11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQJKFNFNKKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642394 | |

| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-56-2 | |

| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,3,3 ,4 Tetramethylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A definitive ¹H NMR analysis of 3,3,3',4'-Tetramethylbutyrophenone is currently unavailable in the scientific literature. Such an analysis would be crucial for identifying the electronic environment of the protons in the molecule. Hypothetically, the spectrum would show distinct signals for the aromatic protons on the substituted phenyl ring and the aliphatic protons of the butyrophenone (B1668137) chain, with their chemical shifts and splitting patterns providing key structural information.

Specific ¹³C NMR data for 3,3,3',4'-Tetramethylbutyrophenone has not been reported. A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the alkyl chain.

Two-dimensional NMR techniques are powerful tools for elucidating the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum of 3,3,3',4'-Tetramethylbutyrophenone would reveal proton-proton coupling relationships, helping to establish the connectivity of the protons within the aromatic ring and the butyrophenone side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would identify which protons are directly attached to which carbon atoms, providing direct C-H bond correlations.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule, such as the phenyl ring to the carbonyl group and the rest of the aliphatic chain.

The absence of any of this 2D NMR data in the literature prevents a detailed structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

No experimental IR spectrum for 3,3,3',4'-Tetramethylbutyrophenone is publicly available. An IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, C-H stretching vibrations of the aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic ring. These bands would serve to identify the key functional groups present in the molecule.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. For 3,3,3',4'-Tetramethylbutyrophenone, with a chemical formula of C₁₄H₂₀O, the theoretical exact mass can be calculated.

HRMS analysis would distinguish the molecular ion of 3,3,3',4'-Tetramethylbutyrophenone from other ions that might have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the compound in complex mixtures or when validating a synthetic product.

Table 1: Predicted HRMS Data for 3,3,3',4'-Tetramethylbutyrophenone

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₁₄H₂₀O | 204.15142 |

| [M+H]⁺ | C₁₄H₂₁O | 205.15923 |

| [M+Na]⁺ | C₁₄H₂₀ONa | 227.14117 |

This interactive table outlines the expected high-resolution mass-to-charge ratios for various adducts of the target compound.

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected and fragmented to generate a secondary mass spectrum of the resulting fragment ions. researchgate.net This process provides detailed structural information and helps to piece together the molecule's architecture. For butyrophenone derivatives, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement. libretexts.orgjst.go.jp

In the case of 3,3,3',4'-Tetramethylbutyrophenone, the primary fragmentation pathway observed in an Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiment would be α-cleavage. This involves the cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon of the tert-butyl group. This cleavage results in the loss of a tert-butyl radical (C₄H₉•, mass ≈ 57 Da) and the formation of a stable 3,4-dimethylbenzoyl cation.

A key structural feature of 3,3,3',4'-Tetramethylbutyrophenone is the absence of a γ-hydrogen atom on the alkyl chain. The presence of a tert-butyl group means there are no hydrogens on the β-carbon available for abstraction. Consequently, the McLafferty rearrangement, a common fragmentation pathway for ketones with γ-hydrogens that produces a characteristic neutral loss, would be absent in the mass spectrum of this compound. This absence is a significant diagnostic clue.

Table 2: Predicted Major Fragment Ions in MS/MS of 3,3,3',4'-Tetramethylbutyrophenone

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss (Da) |

| 204 ([M]⁺) | α-Cleavage | 133.06532 | 71 (C₅H₁₁) |

| 204 ([M]⁺) | Benzylic Cleavage | 105.06985 | 99 (C₇H₁₅) |

This interactive table details the expected fragmentation patterns for the target compound, providing insight into its structural components.

Electronic Spectroscopy for Conjugation and Chromophore Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is directly related to the presence and nature of chromophores and conjugated systems. masterorganicchemistry.com

The chromophore in 3,3,3',4'-Tetramethylbutyrophenone is the 3,4-dimethylbenzoyl group. Aromatic ketones typically exhibit two characteristic absorption bands in their UV-Vis spectra. nih.gov

π → π* Transition: A high-intensity absorption band at a shorter wavelength, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and carbonyl group.

n → π* Transition: A lower-intensity absorption band at a longer wavelength, resulting from the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* antibonding orbital of the carbonyl group. nih.gov

For the parent compound, butyrophenone, these transitions occur at specific wavelengths. The presence of two methyl groups on the phenyl ring in 3,3,3',4'-Tetramethylbutyrophenone is expected to cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima due to the electron-donating effect of the alkyl groups. The spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvent-induced shifts.

Table 3: Predicted UV-Vis Absorption Data for 3,3,3',4'-Tetramethylbutyrophenone

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~250 - 260 | High | 3,4-Dimethylbenzoyl |

| n → π | ~300 - 320 | Low | Carbonyl Group |

This interactive table summarizes the anticipated UV-Vis spectral characteristics, which are key to understanding the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, one can determine bond lengths, bond angles, and torsional angles with very high precision.

While obtaining a suitable single crystal of 3,3,3',4'-Tetramethylbutyrophenone is a prerequisite, a successful X-ray diffraction analysis would provide invaluable structural information. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Key parameters that would be determined include:

The exact bond lengths of all carbon-carbon and carbon-oxygen bonds.

The bond angles around the aromatic ring, the carbonyl group, and the quaternary tert-butyl carbon.

The dihedral angle between the plane of the 3,4-dimethylphenyl ring and the plane of the carbonyl group. This angle is important as it affects the degree of electronic conjugation.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential C-H···O interactions, which dictate the crystal packing.

Such data provides an unambiguous structural proof that complements the information obtained from spectroscopic methods.

Integrated Spectroscopic Data Interpretation and Database Correlation

The definitive structural elucidation of 3,3,3',4'-Tetramethylbutyrophenone relies on the integration of data from all the aforementioned techniques. Each method provides a piece of the structural puzzle, and their combination leads to a confident identification.

The process involves:

HRMS establishes the correct elemental formula (C₁₄H₂₀O).

UV-Vis spectroscopy confirms the presence of the substituted benzoyl chromophore.

MS/MS analysis reveals the connectivity by identifying key fragments, such as the 3,4-dimethylbenzoyl cation (m/z 133), and confirms the presence of the tert-butyl group. The absence of a McLafferty rearrangement provides negative evidence that supports the proposed structure.

X-ray crystallography , if feasible, provides the ultimate confirmation of the 3D structure in the solid state.

Finally, the acquired experimental data should be correlated with established spectral libraries. Databases such as the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS) house vast collections of spectra for known compounds. nist.gov Comparing the experimental mass, MS/MS, and UV-Vis spectra of the analyte with database entries for 3,3,3',4'-Tetramethylbutyrophenone (or its synonyms like 1-(3,4-dimethylphenyl)-3,3-dimethylbutan-1-one) would provide the final and most conclusive evidence for its structural assignment.

Structure Activity Relationship Sar Studies of the Tetramethylbutyrophenone Scaffold

Theoretical Framework of Structure-Activity Relationship in Organic Chemistry

The foundational principle of Structure-Activity Relationship (SAR) studies is that the biological activity of a molecule is directly related to its chemical structure. wikipedia.org This concept, first articulated in the 19th century, has become a cornerstone of modern drug discovery. wikipedia.org By systematically modifying the chemical structure of a compound and observing the corresponding changes in its biological effects, medicinal chemists can identify the key molecular features, or pharmacophores, responsible for its activity. slideshare.netslideshare.net This allows for the rational design of new molecules with enhanced potency and reduced side effects. researchgate.net

Qualitative SAR involves analyzing how specific structural changes, such as the addition or removal of functional groups, impact a molecule's biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the physicochemical properties of a series of compounds with their biological activities. wikipedia.org These models are invaluable for predicting the activity of novel compounds before they are synthesized, thereby streamlining the drug discovery process. frontiersin.org

Impact of Methyl Group Position and Stereochemistry on Molecular Interactions

For the 3,3',4'-Tetramethylbutyrophenone scaffold, the two methyl groups on the butyrophenone (B1668137) chain at the 3-position would likely introduce significant steric bulk. This could influence the molecule's ability to adopt the optimal conformation for receptor binding. Furthermore, the presence of a chiral center at this position means that the R and S enantiomers could have different biological activities, a common phenomenon in pharmacology. acs.org

Illustrative SAR Data for Butyrophenone Analogs

| Compound | Substitution Pattern | Relative Binding Affinity |

| Butyrophenone | Unsubstituted | 1.0 |

| 4'-Fluorobutyrophenone | 4'-Fluoro | 15.0 |

| 3',4'-Dimethylbutyrophenone | 3',4'-Dimethyl | 5.2 |

| 3,3-Dimethylbutyrophenone | 3,3-Dimethyl | 0.8 |

This table is illustrative and based on general principles of butyrophenone SAR. Actual values would require experimental determination.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a powerful computational tool used to predict the biological activity of compounds based on their structural and physicochemical properties. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

The first step in developing a QSAR model is to calculate a set of physicochemical descriptors for each molecule in a training set. frontiersin.org These descriptors quantify various aspects of a molecule's structure and properties. For the tetramethylbutyrophenone scaffold, relevant descriptors would include:

Hydrophobicity: Typically measured as the logarithm of the partition coefficient between octanol (B41247) and water (logP), this descriptor is crucial for membrane permeability and binding to hydrophobic pockets in receptors. frontiersin.orgfrontiersin.org

Electronic Properties: Descriptors such as the Hammett electronic parameter, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can describe a molecule's electronic distribution and reactivity. frontiersin.orgfrontiersin.org

Steric Properties: Molar refractivity (MR) and Taft's steric parameter (Es) are used to quantify the bulk and shape of the molecule and its substituents. slideshare.net

Topological Indices: These descriptors, such as the Wiener index and Zagreb indices, describe the connectivity and branching of the molecular structure. frontiersin.orgfrontiersin.org

Table of Hypothetical Physicochemical Descriptors for Tetramethylbutyrophenone Analogs

| Compound | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Predicted Activity (pIC50) |

| Butyrophenone | 2.15 | 45.2 | 2.8 | 5.1 |

| 4'-Methylbutyrophenone | 2.65 | 50.1 | 2.9 | 5.8 |

| 3',4'-Dimethylbutyrophenone | 3.15 | 55.0 | 3.0 | 6.5 |

| 3,3',4'-Trimethylbutyrophenone | 3.65 | 59.9 | 3.1 | 6.2 |

| 3,3,3',4'-Tetramethylbutyrophenone | 4.15 | 64.8 | 3.2 | 5.9 |

This table contains hypothetical data for illustrative purposes.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity. plos.org The predictive power of the resulting QSAR model must be rigorously validated. nih.gov This is typically done by using the model to predict the activity of a separate set of compounds (a test set) that was not used in the model's development. nih.gov A statistically significant correlation between the predicted and actual activities indicates a robust and reliable QSAR model. nih.gov

Computational Approaches to SAR Elucidation

Computational methods have become indispensable in modern SAR studies, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of drug action. oncodesign-services.com

There are two main computational approaches to SAR analysis: ligand-based and structure-based. iaanalysis.comquora.com

Ligand-Based SAR: This approach is used when the three-dimensional structure of the biological target is unknown. iaanalysis.com It relies on the analysis of a set of molecules that are known to be active. Techniques such as pharmacophore modeling can identify the common structural features and spatial arrangement of functional groups that are essential for biological activity. nih.gov QSAR is also a form of ligand-based design. quora.com

Structure-Based SAR: When the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy, structure-based methods can be employed. iaanalysis.comsaromics.com Molecular docking, a key technique in this approach, predicts the preferred binding orientation of a molecule to its target. saromics.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic interactions, and can guide the design of new compounds with improved binding affinity. nih.gov For the tetramethylbutyrophenone scaffold, docking studies could reveal how the methyl groups influence its fit within the receptor's binding pocket.

A comprehensive search of scientific literature and chemical databases has revealed no specific research or data pertaining to the chemical compound "3,3',3',4'-Tetramethylbutyrophenone." Consequently, it is not possible to generate an article on its structure-activity relationship, as there are no available studies on this compound or its isomers and analogues.

The requested article structure, which focuses on a "Comparative Analysis of Tetramethylbutyrophenone Isomers and Analogues," cannot be fulfilled due to the absence of foundational information in the public domain. Scientific inquiry into the biological and chemical properties of this specific molecule appears to be undocumented in the available resources. Therefore, the creation of an authoritative and scientifically accurate article as per the user's request is not feasible at this time.

Lack of Specific Research Data for 3,3,3',4'-Tetramethylbutyrophenone

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound 3,3,3',4'-Tetramethylbutyrophenone corresponding to the requested detailed outline.

The conducted searches aimed to find information on:

Molecular Target Interactions: Including ligand binding studies with recombinant proteins, receptor preparations, and enzyme inhibition kinetics.

Modulation of Molecular Pathways: Focusing on cellular signaling cascades.

Intracellular Biochemical Pathway Modulation: Including effects on key metabolic pathways, cellular uptake mechanisms, and intracellular distribution.

The search results did not yield any specific studies, datasets, or mechanistic investigations for "3,3,3',4'-Tetramethylbutyrophenone." The available literature focuses on other, more well-known butyrophenone derivatives, such as Haloperidol (B65202), Spiperone, and Droperidol, or describes general methodologies without mentioning this specific compound. ontosight.ainih.govnih.govdrugbank.comdrugbank.com

Butyrophenones as a class are known for their interaction with dopamine (B1211576) and serotonin (B10506) receptors, and many derivatives have been studied for their antipsychotic properties. ontosight.ainih.govdrugbank.comnih.gov However, without specific experimental data, it is not possible to generate a scientifically accurate article on "3,3,3',4'-Tetramethylbutyrophenone" that adheres to the strict requirements of the provided outline.

Therefore, the generation of a thorough and informative article focusing solely on the mechanistic investigations of 3,3,3',4'-Tetramethylbutyrophenone cannot be completed at this time due to the absence of the necessary scientific information in the public domain.

Mechanistic Investigations of Butyrophenone Derivatives at the Molecular and Biochemical Level

Investigation of Butyrophenone (B1668137) Oxidation and Reduction Pathways in Biological Systems

While no data exists for 3,3,3',4'-Tetramethylbutyrophenone, metabolic pathways have been characterized for other butyrophenone derivatives, such as the widely used antipsychotic haloperidol (B65202). nih.govdrugbank.comdrugbank.com These studies provide a framework for predicting the likely metabolic fate of related structures.

Oxidation Pathways

The oxidation of butyrophenone derivatives is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of versatile monooxygenases found mainly in the liver. nih.govnih.gov These enzymes catalyze the introduction of an oxygen atom into the substrate molecule, increasing its water solubility and facilitating excretion. libretexts.org

Potential oxidative reactions for a substituted butyrophenone include:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring. The position of hydroxylation is influenced by the existing substituents on the ring.

Alkyl Chain Oxidation: Oxidation can occur on the butyl side chain, potentially at the ω (terminal) or ω-1 positions, leading to hydroxylated or carboxylated metabolites. nih.gov

N-dealkylation: For butyrophenones containing a nitrogen atom in their structure (common in many pharmaceutical derivatives), the removal of alkyl groups attached to the nitrogen is a major metabolic route.

The specific CYP isozymes involved in the metabolism of butyrophenones can vary, with CYP3A4, CYP2D6, and CYP1A2 being commonly implicated in the biotransformation of many drug compounds. drugbank.comdrugbank.com

Reduction Pathways

The most significant reduction pathway for butyrophenones is the reduction of the ketone (carbonyl) group to a secondary alcohol. nih.govwikipedia.org This reaction is stereoselective and is catalyzed by enzymes known as carbonyl reductases or aldo-keto reductases, which are present in the cytosol of various tissues, including the liver. nih.govnih.gov

Carbonyl Reduction: The ketone C=O group is converted to a C-OH group, forming a secondary alcohol derivative. This is often a major metabolic step. nih.gov For example, the reduction of haloperidol results in a pharmacologically active alcohol metabolite.

The resulting alcohol metabolite can then undergo further biotransformation, such as glucuronidation (conjugation with glucuronic acid), to form a highly water-soluble conjugate that is readily excreted in urine or bile. nih.gov

The table below summarizes the principal enzymes and general metabolic outcomes expected for butyrophenone scaffolds in biological systems, which would be the predicted pathways for 3,3,3',4'-Tetramethylbutyrophenone, should such data become available.

| Metabolic Pathway | Enzyme Family | Potential Outcome | Cellular Location |

| Oxidation | Cytochrome P450 (CYP) | Aromatic hydroxylation, Alkyl oxidation | Endoplasmic Reticulum |

| Reduction | Carbonyl Reductases | Reduction of ketone to secondary alcohol | Cytosol |

| Conjugation | UDP-glucuronosyltransferases | Glucuronidation of alcohol metabolites | Endoplasmic Reticulum |

Exploration of Advanced Applications of Tetramethylbutyrophenone Derivatives in Chemical Synthesis

Role as Synthetic Intermediates in Complex Organic Synthesis

The structure of 3,3,3',4'-Tetramethylbutyrophenone, featuring a substituted aromatic ring and a sterically hindered ketone, makes it a valuable intermediate in multi-step organic syntheses. A plausible synthetic route to this compound involves the Friedel-Crafts acylation of o-xylene (B151617) with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. plymouth.ac.ukaskfilo.comresearchgate.netchegg.com The directing effects of the two methyl groups on the o-xylene ring would preferentially guide the acylation to the 4-position, leading to the desired 1-(3,4-dimethylphenyl) isomer. youtube.com

The ketone and the aromatic methyl groups of 3,3,3',4'-Tetramethylbutyrophenone offer multiple sites for further functionalization. The carbonyl group can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, or reaction with Grignard reagents to generate tertiary alcohols. youtube.com The benzylic positions of the aromatic methyl groups are also amenable to oxidation or halogenation, providing handles for subsequent cross-coupling reactions. These transformations allow for the construction of more complex molecular architectures, positioning 3,3,3',4'-tetramethylbutyrophenone as a key building block for the synthesis of intricate organic molecules.

Potential as Precursors for Agrochemical Development, focusing on chemical stability and tunable steric effects

The development of novel agrochemicals often requires scaffolds that offer both chemical stability and the ability to fine-tune steric and electronic properties to optimize biological activity and selectivity. The tetramethyl substitution pattern of 3,3,3',4'-Tetramethylbutyrophenone imparts significant chemical stability. The methyl groups on the aromatic ring are electron-donating, which can influence the reactivity of the ring in electrophilic aromatic substitution reactions. quizlet.com More significantly, the bulky tert-butyl group adjacent to the carbonyl provides substantial steric hindrance, which can protect the ketone from unwanted reactions and influence how the molecule interacts with biological targets.

This inherent stability and the presence of tunable steric bulk are desirable features in agrochemical design. By modifying the substitution pattern on the aromatic ring or transforming the ketone functional group, a library of derivatives can be generated. The steric hindrance provided by the 3,3-dimethylpropyl group can be exploited to enhance selectivity towards a specific pest's biological machinery while minimizing off-target effects on beneficial organisms or the environment. The lipophilicity conferred by the methyl groups can also be advantageous for penetration through the waxy cuticles of plants or the exoskeletons of insects.

Utilization in Materials Science Applications, contingent on specific structural modifications

Butyrophenone (B1668137) derivatives can be incorporated into polymers and other materials to impart specific properties. The thermal and chemical stability of the 3,3,3',4'-tetramethylbutyrophenone core makes it an attractive candidate for inclusion in high-performance polymers. The introduction of polymerizable groups, such as vinyl or acrylate (B77674) functionalities, onto the aromatic ring or through modification of the ketone would allow for its incorporation into polymer chains.

The presence of methyl groups can influence the physical properties of the resulting materials. For instance, increased methylation in aromatic molecules has been shown to enhance the alignment of molecules and improve the tensile modulus of carbon materials derived from them. nih.govresearchgate.net By extension, polymers incorporating 3,3,3',4'-tetramethylbutyrophenone might exhibit enhanced mechanical properties. Furthermore, the aromatic ketone moiety can act as a photosensitizer, making these derivatives potentially useful as photoinitiators in polymerization processes or as components in light-sensitive materials. researchgate.net

Development of Novel Organocatalysts or Reagents based on Butyrophenone Scaffolds

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, with small organic molecules catalyzing reactions with high stereoselectivity. uniroma1.itresearchgate.net Chiral ketones have been successfully employed as organocatalysts in various transformations. The butyrophenone scaffold, with its ketone functionality, presents a platform for the design of new organocatalysts.

The synthesis of chiral derivatives of 3,3,3',4'-Tetramethylbutyrophenone could lead to novel organocatalysts. For example, asymmetric reduction of the ketone or the introduction of a chiral auxiliary could yield enantiomerically pure catalysts. The steric bulk provided by the tetramethyl substitution could play a crucial role in creating a well-defined chiral pocket around the catalytic site, thereby enhancing enantioselectivity in catalyzed reactions. figshare.com Such sterically hindered ketone-based catalysts could be particularly effective in reactions where controlling the approach of substrates to the active site is critical. mdpi.com

Strategies for Diversifying Butyrophenone Chemical Space for Research Purposes

Expanding the chemical space around a core scaffold is essential for discovering new functionalities and applications. nih.govscispace.comresearchgate.net For 3,3,3',4'-Tetramethylbutyrophenone, several strategies can be employed to generate a diverse library of derivatives.

Late-Stage Functionalization: This approach involves modifying the core structure in the final steps of a synthesis. nih.govscispace.comresearchgate.net For 3,3,3',4'-Tetramethylbutyrophenone, late-stage C-H functionalization could be used to introduce a variety of substituents at different positions on the aromatic ring, further tuning the electronic and steric properties of the molecule. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing parts of the molecular scaffold while maintaining key pharmacophoric features. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different electronic and binding properties.

Combinatorial Synthesis: By combining a set of building blocks in a systematic manner, large libraries of compounds can be rapidly synthesized. Starting with different substituted xylenes (B1142099) and various acyl chlorides related to 3,3-dimethylbutyryl chloride, a combinatorial library of butyrophenone derivatives could be generated to screen for desired properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,3',4'-Tetramethylbutyrophenone, considering steric hindrance from methyl groups?

- Methodological Answer : Synthesis of heavily substituted butyrophenones requires careful selection of acylating agents and catalysts. For example, Friedel-Crafts acylation using 3,3,3',4'-tetramethyl-substituted precursors with Lewis acids (e.g., AlCl₃) may be employed. However, steric hindrance from methyl groups can reduce reaction efficiency. Alternative strategies include using bulkier directing groups or stepwise alkylation/acylation to mitigate steric effects .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize yield. Purification may require gradient chromatography due to similar polarity byproducts.

Q. How can spectroscopic methods confirm the molecular structure of 3,3,3',4'-Tetramethylbutyrophenone?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl group environments (e.g., δ ~1.2–1.5 ppm for CH₃ in aliphatic regions; aromatic protons may show splitting due to substituents).

- X-ray Crystallography : Resolve steric crowding and bond angles, particularly around the ketone moiety, as seen in fluorinated benzophenone analogs .

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How do steric effects influence the reactivity of 3,3,3',4'-Tetramethylbutyrophenone in nucleophilic addition reactions?

- Methodological Answer : Steric bulk from methyl groups can hinder access to the carbonyl carbon, reducing reactivity toward nucleophiles like Grignard reagents. Kinetic studies comparing reaction rates with less-hindered analogs (e.g., 4-methylbutyrophenone) can quantify steric effects. Computational modeling (DFT) may predict transition-state geometries and activation barriers .

- Experimental Design : Conduct competitive reactions with controlled nucleophile concentrations and track intermediates via in situ IR spectroscopy.

Q. What electronic properties make 3,3,3',4'-Tetramethylbutyrophenone suitable for applications in photophysical studies or catalysis?

- Methodological Answer : The electron-donating methyl groups may alter the ketone’s electronic environment, affecting its UV-Vis absorption or redox potential. Compare with trifluoromethyl analogs (e.g., 3,3,3-trifluorobutyrophenone) to isolate electronic vs. steric contributions. Cyclic voltammetry and TD-DFT calculations can elucidate HOMO-LUMO gaps and excited-state behavior .

- Application Example : Use as a ligand precursor in transition-metal complexes for catalytic C–H activation, leveraging steric bulk to control regioselectivity.

Q. What challenges arise in chromatographic purification of 3,3,3',4'-Tetramethylbutyrophenone, and how can they be addressed?

- Methodological Answer : High hydrophobicity and nonpolar byproducts complicate separation. Use reverse-phase HPLC with acetonitrile/water gradients or normal-phase silica gel columns with hexane/ethyl acetate. For persistent impurities, recrystallization in ethanol/water mixtures may improve purity .

Q. How can computational modeling predict the solid-state packing and solubility of 3,3,3',4'-Tetramethylbutyrophenone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.